![molecular formula C18H18N4O4 B227657 Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazolotriazine derivative that has been shown to exhibit several biochemical and physiological effects.
Mécanisme D'action
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate inhibits CDK4 and CDK6 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of the retinoblastoma protein (Rb), a tumor suppressor protein that normally inhibits cell cycle progression. Inhibition of CDK4 and CDK6 by Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its activity as a CDK4/6 inhibitor, it has also been shown to exhibit anti-inflammatory and anti-fibrotic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of fibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in lab experiments is its potency and selectivity as a CDK4/6 inhibitor. It has been shown to exhibit nanomolar potency against CDK4/6, and has minimal off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several potential future directions for research on Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Several clinical trials are currently underway to evaluate its efficacy as a treatment for various types of cancer. Another potential future direction is its use as a tool compound for studying the role of CDK4/6 in various cellular processes. Additionally, further research is needed to fully understand its anti-inflammatory and anti-fibrotic effects, and its potential applications in treating inflammatory and fibrotic diseases.
Méthodes De Synthèse
The synthesis of Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves the reaction of 7-ethyl-4-hydrazinylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid with 2-methoxy-2-oxoethyl chloride in the presence of triethylamine. The resulting compound is then methylated using methyl iodide and potassium carbonate.
Applications De Recherche Scientifique
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been shown to exhibit potential applications in scientific research. It has been extensively studied for its potential as a kinase inhibitor, specifically as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). CDK4 and CDK6 are important regulators of the cell cycle, and their dysregulation has been implicated in several types of cancer.
Propriétés
Nom du produit |
Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
---|---|
Formule moléculaire |
C18H18N4O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O4/c1-4-12-15(11-8-6-5-7-9-11)17-20-19-16(18(24)26-3)13(22(17)21-12)10-14(23)25-2/h5-9H,4,10H2,1-3H3 |
Clé InChI |
QMDKHELBVOGMIU-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC |
SMILES canonique |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.